molecular formula C11H13Cl2N3 B13749563 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B13749563
M. Wt: 258.14 g/mol
InChI Key: QYTHWOMRDLFGOR-UHFFFAOYSA-N
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Description

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride typically involves the reaction of 6-chloro-3,8-dimethylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-6-chloro-3,8-dimethylquinoline hydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(6-chloro-3,8-dimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-6-4-9(12)5-8-3-7(2)11(15-13)14-10(6)8;/h3-5H,13H2,1-2H3,(H,14,15);1H

InChI Key

QYTHWOMRDLFGOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C(=C2)C)NN)Cl.Cl

Origin of Product

United States

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